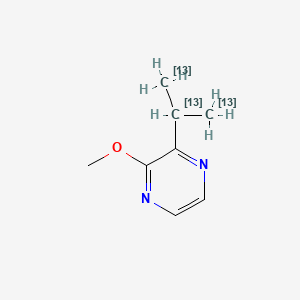

2-Isopropyl-3-methoxypyrazine-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

155.17 g/mol |

IUPAC Name |

2-methoxy-3-(1,2,3-13C3)propan-2-ylpyrazine |

InChI |

InChI=1S/C8H12N2O/c1-6(2)7-8(11-3)10-5-4-9-7/h4-6H,1-3H3/i1+1,2+1,6+1 |

InChI Key |

NTOPKICPEQUPPH-LQAOFMTQSA-N |

Isomeric SMILES |

COC1=NC=CN=C1[13CH]([13CH3])[13CH3] |

Canonical SMILES |

CC(C)C1=NC=CN=C1OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Isopropyl-3-methoxypyrazine-13C3

This technical guide provides a comprehensive overview of the chemical and physical properties of the isotopically labeled compound 2-Isopropyl-3-methoxypyrazine-13C3. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis. This document details the compound's fundamental properties, experimental protocols for its synthesis and analysis, and relevant applications.

Core Chemical Properties

This compound is the ¹³C isotopologue of 2-isopropyl-3-methoxypyrazine, a naturally occurring volatile organic compound known for its potent, characteristic aroma reminiscent of green bell peppers, earthy notes, and peas.[1][2] The incorporation of three ¹³C atoms into the molecule increases its molecular weight, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry. This property makes it an ideal internal standard for accurate quantification in complex matrices.[3]

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | 2-methoxy-3-propan-2-ylpyrazine-¹³C₃ | N/A |

| Molecular Formula | C₅¹³C₃H₁₂N₂O | [3] |

| Molecular Weight | 155.17 g/mol | [3] |

| CAS Number | Not available | N/A |

| Parent Compound CAS | 25773-40-4 | [4] |

Table 2: Physicochemical Properties of the Unlabeled Analog (2-Isopropyl-3-methoxypyrazine)

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 120-125 °C at 20 mmHg | [4] |

| Density | 0.996 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.494 | [6] |

| Solubility | Predicted water solubility: 61.4 g/L | [2] |

| Odor Threshold | As low as 2 ng/L in water | [7] |

Synthesis of this compound

A common synthetic route for labeled 2-alkyl-3-methoxyprazines involves the condensation of an α-amino acid amide with glyoxal (B1671930), followed by methylation. For the synthesis of this compound, a plausible approach utilizes ¹³C-labeled valinamide (B3267577) and a ¹³C-labeled methylating agent.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

-

Condensation:

-

Dissolve ¹³C₂-labeled L-valinamide hydrochloride in deionized water.

-

Add an aqueous solution of glyoxal (40% in water) to the valinamide solution.

-

Adjust the pH of the reaction mixture to approximately 9-10 with a suitable base (e.g., NaOH) and stir at room temperature for 24 hours.

-

Monitor the formation of 2-hydroxy-3-isopropyl(¹³C₂)-pyrazine by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Methylation:

-

Dissolve the crude 2-hydroxy-3-isopropyl(¹³C₂)-pyrazine in a suitable anhydrous solvent (e.g., tetrahydrofuran).

-

Add a strong base, such as sodium hydride, to the solution under an inert atmosphere (e.g., nitrogen or argon) to deprotonate the hydroxyl group.

-

Add ¹³C-labeled methyl iodide to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

-

Purification and Characterization:

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

Characterize the final product, this compound, by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its molecular weight and isotopic enrichment, and by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm its structure.

-

Analytical Methods

The primary application of this compound is as an internal standard for the quantification of its unlabeled analogue in various samples, particularly in food and beverages like wine.[8] Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and highly sensitive method for this purpose.

HS-SPME-GC-MS Analytical Workflow

References

- 1. 2-Isopropyl-3-methoxypyrazine | C8H12N2O | CID 33166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ojs.openagrar.de [ojs.openagrar.de]

- 3. benchchem.com [benchchem.com]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Human Metabolome Database: Showing metabocard for 2-Isopropyl-3-methoxypyrazine (HMDB0040340) [hmdb.ca]

- 8. mdpi.com [mdpi.com]

Technical Guide: 2-Isopropyl-3-methoxypyrazine-13C3 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and quality control procedures for 2-Isopropyl-3-methoxypyrazine-13C3, a stable isotope-labeled internal standard crucial for quantitative studies in flavor chemistry, metabolomics, and pharmacokinetic research.

Physicochemical Properties

This compound is the isotopically labeled analog of the naturally occurring 2-Isopropyl-3-methoxypyrazine, a potent aroma compound found in various foods and beverages. The incorporation of three Carbon-13 isotopes provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

| Property | Value |

| Chemical Formula | C₅¹³C₃H₁₂N₂O |

| Molecular Weight | 155.17 g/mol |

| CAS Number | Not available (Unlabeled: 25773-40-4) |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents (e.g., Methanol (B129727), Acetonitrile) |

Analytical Specifications

The following table summarizes the typical quality control specifications for a representative lot of this compound. These values are essential for ensuring the accuracy and reproducibility of quantitative analyses. Stable isotope-labeled internal standards with high chemical and isotopic purity are critical for reliable results.

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | GC-MS |

| Isotopic Enrichment | ≥99 atom % ¹³C | Mass Spectrometry |

| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |

| Residual Solvents | ≤0.5% | Headspace GC-MS |

Quality Control Workflow

The quality control of this compound involves a multi-step process to ensure its identity, purity, and isotopic enrichment. The following diagram illustrates a typical workflow from synthesis to final product release.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analytical specifications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

This method is used to determine the chemical purity of this compound and to confirm its identity by comparing its mass spectrum to a reference.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet: Splitless mode, 250 °C.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-400 m/z.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Sample Preparation: A 1 mg/mL solution of the test article in methanol is prepared.

-

Data Analysis: Purity is calculated based on the area percentage of the main peak in the total ion chromatogram. The mass spectrum is compared with a reference standard.

Isotopic Enrichment Analysis by Mass Spectrometry

This protocol determines the percentage of ¹³C atoms at the labeled positions.

-

Instrumentation: High-resolution mass spectrometer (e.g., LC-TOF or Orbitrap).

-

Method: A solution of the sample is directly infused or analyzed by LC-MS. The mass spectrum is acquired in high-resolution mode.

-

Data Analysis: The relative intensities of the ion peaks corresponding to the unlabeled (M+0), singly labeled (M+1), doubly labeled (M+2), and triply labeled (M+3) species are measured. The isotopic enrichment is calculated from the distribution of these isotopologues. For a triply labeled compound, a high abundance of the M+3 peak indicates high isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is employed to confirm the chemical structure and the position of the isotopic labels.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

-

Experiments:

-

¹H-NMR: To confirm the proton environment.

-

¹³C-NMR: To confirm the carbon skeleton and observe the enriched ¹³C signals.

-

-

Data Analysis: The chemical shifts, coupling constants, and signal intensities are analyzed to confirm that the structure is consistent with this compound. The ¹³C spectrum will show significantly enhanced signals for the three labeled carbon atoms.

The following diagram illustrates the logical relationship in using a stable isotope-labeled internal standard for quantification.

This technical guide provides a framework for understanding the quality and analysis of this compound. For lot-specific information, always refer to the Certificate of Analysis provided by the supplier.

An In-depth Technical Guide to 2-Isopropyl-3-methoxypyrazine and its ¹³C₃ Isotopologue

This guide provides a detailed overview of 2-isopropyl-3-methoxypyrazine (B1215460) and its stable isotope-labeled counterpart, 2-isopropyl-3-methoxypyrazine-¹³C₃, tailored for researchers, scientists, and professionals in drug development.

Molecular Data

The incorporation of stable isotopes, such as Carbon-13, into molecules is a critical technique in metabolic research, pharmacokinetic studies, and as internal standards for quantitative analysis. The key difference between the native compound and its isotopologue lies in their molecular weights, which is a direct result of the substitution of three ¹²C atoms with ¹³C atoms.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Exact Mass (Da) |

| 2-Isopropyl-3-methoxypyrazine | C₈H₁₂N₂O | 152.19 | 152.094963 |

| 2-Isopropyl-3-methoxypyrazine-¹³C₃ | C₅¹³C₃H₁₂N₂O | 155.21 | 155.104998 |

Table 1: Molecular Data Summary. A comparison of the molecular formula, molar mass, and exact mass for 2-isopropyl-3-methoxypyrazine and its ¹³C₃ isotopologue.

Experimental Protocols

The determination of molecular weight and formula for these compounds relies on standard analytical chemistry techniques.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecules. For 2-isopropyl-3-methoxypyrazine, the instrument would be calibrated to detect a mass-to-charge ratio (m/z) corresponding to its molecular formula C₈H₁₂N₂O. In the case of the ¹³C₃ labeled compound, a shift in the m/z value is observed, confirming the incorporation of the heavier isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compounds. For the ¹³C₃ isotopologue, the ¹³C NMR spectrum would show enhanced signals for the three labeled carbon atoms, confirming the positions of isotopic labeling.

Isotopic Labeling Visualization

The following diagram illustrates the logical relationship of isotopic labeling, from the elemental isotopes to the final labeled compound.

Caption: Logical flow of isotopic substitution.

Core Chemical Properties

2-Isopropyl-3-methoxypyrazine is a naturally occurring compound found in a variety of plants and is a significant contributor to the aroma of many foods, most notably bell peppers. Its chemical and physical properties are well-documented.

| Property | Value |

| CAS Number | 25773-40-4 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 190-191 °C at 760 mmHg |

| Density | 0.996 g/cm³ |

Table 2: Physicochemical Properties of 2-Isopropyl-3-methoxypyrazine.

The introduction of three ¹³C isotopes in 2-isopropyl-3-methoxypyrazine-¹³C₃ does not significantly alter these physical properties. The primary change is the increase in molecular weight, which is a critical feature for its use in isotope dilution mass spectrometry.

Signaling Pathways and Experimental Workflows

While 2-isopropyl-3-methoxypyrazine is primarily known for its sensory properties, its metabolic fate in biological systems is a subject of research. The ¹³C₃-labeled version is an invaluable tool in these studies.

Caption: Workflow for a pharmacokinetic study.

This workflow demonstrates how the stable isotope-labeled compound is used to trace the parent molecule and its metabolites through a biological system, providing precise quantitative data. The distinct mass of the labeled compound allows it to be differentiated from its endogenous, unlabeled counterparts.

The Ubiquitous Earthy Aroma: A Technical Guide to 2-Isopropyl-3-Methoxypyrazine in Foods

An in-depth exploration for researchers, scientists, and drug development professionals into the natural occurrence, analysis, and biosynthesis of a potent flavor compound.

Introduction

2-Isopropyl-3-methoxypyrazine (IPMP) is a potent, naturally occurring aromatic compound responsible for the characteristic earthy, pea-like, and bell pepper aromas in a variety of foods. Its exceptionally low odor threshold means that even trace amounts can significantly impact the sensory profile of food products. For researchers, scientists, and professionals in drug development, understanding the distribution, formation, and analytical methods for IPMP is crucial for quality control, flavor chemistry, and exploring potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of IPMP, detailed experimental protocols for its quantification, and an elucidation of its biosynthetic pathways.

Natural Occurrence and Quantitative Data

IPMP has been identified in a range of vegetables, fruits, and beverages. Its concentration can vary significantly depending on the food matrix, variety, ripeness, and processing conditions. The following tables summarize the quantitative data for IPMP in various foods.

Table 1: Concentration of 2-Isopropyl-3-methoxypyrazine (IPMP) in Vegetables

| Vegetable | Scientific Name | Concentration Range (ng/g) | Notes |

| Green Bell Pepper | Capsicum annuum | Detected, but not quantified in several studies.[1][2] Related compound, 3-isobutyl-2-methoxypyrazine (IBMP), declines from 125 to 15 ng/mL during ripening.[3][4] | |

| Carrot | Daucus carota | 0.176 - 0.32 | Found in shredded, bagged carrots and sliced, dried carrots.[5] |

| Green Pea | Pisum sativum | Prevalent methoxypyrazine, but specific quantitative data for IPMP in ng/g is not readily available. | - |

Table 2: Concentration of 2-Isopropyl-3-methoxypyrazine (IPMP) in Beverages

| Beverage | Source | Concentration Range (ng/L) | Notes |

| Wine | Grapes (Vitis vinifera) | Up to 4.5 | Levels can be influenced by grape variety, maturity, and sun exposure.[6] |

| Grape Juice | Grapes (Vitis vinifera) | Detection thresholds as low as 0.74 - 1.11 | Orthonasal and retronasal detection thresholds vary by juice type (e.g., Concord, Niagara).[7] |

Table 3: Concentration of 2-Isopropyl-3-methoxypyrazine (IPMP) in Other Food Products

| Food Product | Scientific Name | Concentration Range | Notes |

| Coffee (Green Beans) | Coffea sp. | - | IPMP is considered an indicator of the "potato taste defect". |

Experimental Protocols

The accurate quantification of IPMP in complex food matrices requires sensitive and specific analytical methods. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique. For the highest accuracy, a Stable Isotope Dilution Assay (SIDA) is employed.

Detailed Protocol: Quantification of IPMP in Solid Vegetable Matrices using HS-SPME-GC-MS with Stable Isotope Dilution Assay (SIDA)

This protocol provides a comprehensive workflow for the analysis of IPMP in solid vegetable samples such as bell peppers, carrots, and peas.

1. Sample Preparation and Homogenization:

-

Objective: To create a representative and homogenous sample for extraction.

-

Procedure:

-

Obtain a representative sample of the vegetable material.

-

Wash the sample with deionized water and pat dry.

-

Cryogenically freeze the sample with liquid nitrogen to prevent enzymatic degradation and preserve volatile compounds.

-

Homogenize the frozen sample into a fine powder using a cryogenic grinder or a high-speed blender with dry ice.[8]

-

Store the homogenized powder in an airtight container at -80°C until analysis.

-

2. Extraction: Headspace Solid-Phase Microextraction (HS-SPME):

-

Objective: To extract and concentrate volatile and semi-volatile compounds from the sample's headspace.

-

Materials:

-

HS-SPME autosampler or manual holder.

-

SPME fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad analyte coverage including pyrazines.[9]

-

20 mL headspace vials with PTFE-faced silicone septa.

-

Heating and agitation unit (e.g., water bath with magnetic stirrer or automated agitator).

-

-

Procedure:

-

Weigh 1-5 g of the homogenized sample powder into a 20 mL headspace vial.

-

Add a known amount of the stable isotope-labeled internal standard, 2-isopropyl-3-methoxy-[²H₃]-pyrazine, to the vial. This is a critical step in SIDA for accurate quantification.[10]

-

Add 5 mL of a saturated sodium chloride (NaCl) solution to increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace.

-

Immediately seal the vial with a screw cap containing a PTFE-faced silicone septum.

-

Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with continuous agitation.[9]

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature and agitation.

-

3. Analysis: Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To separate, identify, and quantify the extracted compounds.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole for higher selectivity).

-

-

Procedure:

-

Desorption: After extraction, the SPME fiber is immediately transferred to the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.

-

Chromatographic Separation:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/minute.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometric Detection:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. Monitor characteristic ions for both the native IPMP and the labeled internal standard.

-

IPMP (Quantifier/Qualifier ions): m/z 152, 137, 109

-

IPMP-d₃ (Quantifier/Qualifier ions): m/z 155, 140, 112

-

-

-

4. Quantification: Stable Isotope Dilution Assay (SIDA):

-

Objective: To accurately calculate the concentration of IPMP in the original sample.

-

Principle: The ratio of the peak area of the native analyte to the peak area of the known amount of added internal standard is used to determine the concentration of the native analyte. This method corrects for any analyte loss during sample preparation and injection, as well as for matrix effects.[10]

-

Calculation:

-

Generate a calibration curve by analyzing a series of standards containing known concentrations of native IPMP and a constant concentration of the labeled internal standard.

-

Plot the ratio of the analyte response to the internal standard response against the concentration of the analyte.

-

Determine the concentration of IPMP in the sample by comparing the measured response ratio to the calibration curve.

-

Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for IPMP analysis.

Biosynthesis of 2-Isopropyl-3-methoxypyrazine

The biosynthesis of alkyl-methoxypyrazines has been a subject of research in both plants and microorganisms. While the complete pathways are not fully elucidated, key steps and precursors have been identified.

Proposed Biosynthetic Pathway in Plants (e.g., Vitis vinifera)

In plants, the biosynthesis of IPMP is believed to start from the amino acid L-valine. The proposed pathway involves the formation of an intermediate, 3-isopropyl-2-hydroxypyrazine, which is then methylated to form the final product.

-

Formation of the Pyrazine (B50134) Ring: The exact mechanism for the formation of the pyrazine ring from L-valine is still under investigation. One proposed pathway involves the condensation of two molecules derived from amino acid metabolism.

-

Formation of 3-Isopropyl-2-hydroxypyrazine (IPHP): This intermediate is a direct precursor to IPMP.

-

O-Methylation: The final step is the enzymatic methylation of the hydroxyl group of IPHP to a methoxy (B1213986) group. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).[4][11][12] In grapevine (Vitis vinifera), specific OMTs have been identified that are capable of catalyzing this reaction.

Below is a DOT script for a Graphviz diagram illustrating the proposed biosynthetic pathway in plants.

Proposed Biosynthetic Pathway in Bacteria (e.g., Pseudomonas perolens)

Certain bacteria, such as Pseudomonas perolens, are also known to produce IPMP. The proposed pathway in these microorganisms also involves amino acid precursors.

-

Condensation of Amino Acids: It is hypothesized that L-valine and another amino acid, such as glycine, condense to form a cyclic dipeptide intermediate.

-

Formation of 3-Isopropyl-2-hydroxypyrazine (IPHP): The cyclic dipeptide undergoes further enzymatic transformations to form IPHP.

-

O-Methylation: Similar to the plant pathway, the final step is the methylation of IPHP to IPMP, likely catalyzed by a specific O-methyltransferase.

Below is a DOT script for a Graphviz diagram illustrating the proposed biosynthetic pathway in bacteria.

Conclusion

2-Isopropyl-3-methoxypyrazine is a key aroma compound with a significant presence in a variety of foods. Its low sensory threshold necessitates precise and sensitive analytical techniques for its quantification. The detailed experimental protocol provided in this guide, utilizing HS-SPME-GC-MS with SIDA, offers a robust method for accurate analysis. Furthermore, understanding the biosynthetic pathways in both plants and microorganisms provides a foundation for future research into flavor development, agricultural practices, and potential biotechnological applications. This technical guide serves as a valuable resource for professionals seeking to deepen their knowledge of this potent and pervasive flavor molecule.

References

- 1. Showing Compound 2-Isopropyl-3-methoxypyrazine (FDB020065) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for 2-Isopropyl-3-methoxypyrazine (HMDB0040340) [hmdb.ca]

- 3. Correlation of 3-isobutyl-2-methoxypyrazine to 3-isobutyl-2-hydroxypyrazine during maturation of bell pepper (Capsicum annuum) and wine grapes (Vitis vinifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methoxypyrazines biosynthesis and metabolism in grape: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of 2-methoxy-3-alkylpyrazines in carrot products by gas chromatography/nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tdx.cat [tdx.cat]

- 7. brewingscience.de [brewingscience.de]

- 8. fda.gov [fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]

- 11. Plant O-methyltransferases: molecular analysis, common signature and classification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Isopropyl-3-methoxypyrazine-13C3 for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Isopropyl-3-methoxypyrazine-13C3, a stable isotope-labeled internal standard crucial for precise quantitative analysis in various research and development applications. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of 2-Isopropyl-3-methoxypyrazine in complex matrices.

Compound Overview

2-Isopropyl-3-methoxypyrazine (IPMP) is a potent aroma compound naturally found in a variety of foods and beverages, including coffee, wine, and bell peppers. It is a key contributor to the characteristic "green" or "earthy" aroma of these products. Due to its significant impact on flavor and aroma profiles, accurate quantification of IPMP is essential in the food and beverage industry for quality control and product development.

The isotopically labeled this compound serves as an ideal internal standard for mass spectrometry-based quantitative methods. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and analysis. However, its increased mass allows for clear differentiation by a mass spectrometer, enabling accurate correction for matrix effects and variations in sample processing.

Technical Specifications:

| Parameter | Value |

| Product Name | This compound |

| Molecular Formula | C5¹³C₃H₁₂N₂O |

| Molecular Weight | 155.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Purity | ≥98% |

| Isotopic Enrichment | Not specified by supplier, typically >99% for 13C |

| Storage | Store at 4°C for short term, -20°C for long term |

Supplier and Pricing Information

The primary supplier identified for this compound is MedChemExpress. Pricing information is typically available upon request.

| Supplier | Product Number | Pricing | Contact Information |

| MedChemExpress | HY-W012578S1 | Available by quotation | Email: --INVALID-LINK--; Phone: 609-228-6898[1][2][3][4][5] |

Experimental Protocols: Quantitative Analysis using Stable Isotope Dilution Assay (SIDA)

The use of this compound as an internal standard is most prominent in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The following is a generalized experimental protocol for the analysis of IPMP in a wine matrix, a common application.

Materials and Reagents

-

2-Isopropyl-3-methoxypyrazine (unlabeled standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Deionized water

-

Sodium chloride (for salting out)

-

Solid-phase microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)

-

GC-MS or LC-MS/MS system

Sample Preparation (Headspace SPME for GC-MS)

-

Prepare Standard Solutions: Prepare stock solutions of both unlabeled IPMP and this compound in methanol. Create a series of calibration standards by spiking known concentrations of the unlabeled IPMP into a matrix blank (e.g., a wine sample known to be free of IPMP).

-

Spike Internal Standard: To a known volume of the wine sample (e.g., 5 mL) in a headspace vial, add a precise amount of the this compound internal standard solution. The concentration of the internal standard should be in the mid-range of the expected analyte concentration.

-

Add Salt: Add sodium chloride to the vial (e.g., 1 g) to increase the ionic strength of the sample, which enhances the partitioning of the volatile IPMP into the headspace.

-

Equilibration and Extraction: Seal the vial and place it in a temperature-controlled autosampler. Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with agitation. Then, expose the SPME fiber to the headspace for a set time (e.g., 30-60 minutes) to extract the volatile compounds.

-

Desorption: After extraction, the SPME fiber is immediately transferred to the heated injection port of the GC-MS for thermal desorption of the analytes.

Instrumental Analysis (GC-MS)

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode, 250°C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Oven Program: A temperature gradient is employed to separate the analytes. A typical program might start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 250°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.

-

Monitored Ions:

-

IPMP (unlabeled): Monitor characteristic ions such as m/z 152 (molecular ion), 137, and 122.

-

IPMP-13C3 (labeled): Monitor the corresponding shifted ions, e.g., m/z 155 (molecular ion), 140, and 125. The exact ions will depend on the fragmentation pattern.

-

-

Data Analysis

-

Peak Integration: Integrate the peak areas of the selected ions for both the unlabeled IPMP and the 13C3-labeled internal standard.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

-

Quantification: Determine the concentration of IPMP in the unknown samples by calculating their analyte-to-internal standard peak area ratios and interpolating from the calibration curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of procuring and utilizing this compound for quantitative analysis.

Caption: Procurement and evaluation workflow for a labeled internal standard.

References

Technical Safety Guide: 2-Isopropyl-3-methoxypyrazine-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for 2-Isopropyl-3-methoxypyrazine-¹³C₃. The safety profile of this isotopically labeled compound is considered virtually identical to its non-labeled counterpart, 2-Isopropyl-3-methoxypyrazine. This guide is intended for use by professionals in research and development who are handling this substance.

Section 1: Chemical and Physical Properties

2-Isopropyl-3-methoxypyrazine-¹³C₃ is the ¹³C isotopologue of 2-Isopropyl-3-methoxypyrazine, a compound known for its nutty and earthy aroma. It is found naturally in foods like green bell peppers, coffee, and some wines.[1][2] While the ¹³C labeling is primarily for use as a tracer in metabolic or pharmacokinetic studies, the fundamental chemical and physical properties remain consistent with the parent compound.[3]

| Property | Value |

| Molecular Formula | C₅¹³C₃H₁₂N₂O[3] |

| Molecular Weight | 155.17 g/mol [3] |

| Appearance | Colorless to orange to green clear liquid[4][5] |

| Boiling Point | 120 - 125 °C at 27 hPa[5][6] |

| Flash Point | 67 °C (152.6 °F) - closed cup[6] |

| Density | 0.996 g/cm³[6] |

| CAS Number (unlabeled) | 25773-40-4[2][4][6] |

Section 2: Hazard Identification and Safety Precautions

This compound is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[4][7][8] The toxicological properties have not been fully investigated.[7]

GHS Hazard Statements:

-

H227: Combustible liquid[4]

-

H302: Harmful if swallowed[8]

-

H315: Causes skin irritation[4]

-

H319: Causes serious eye irritation[4]

-

H335: May cause respiratory irritation[8]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7]

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[7][8]

-

Clothing: Wear appropriate protective clothing to minimize contact with skin.[7]

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, follow OSHA respirator regulations.[7]

A logical workflow for handling this chemical safely is outlined below.

Section 3: First Aid Measures

In the event of exposure, follow these first aid protocols.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][7] |

| Skin Contact | Immediately wash with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[6][7][8] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[6][7] |

The following diagram illustrates the emergency response procedure.

Section 4: Handling and Storage

Proper handling and storage are crucial to maintaining the stability of the compound and ensuring safety.

Handling:

-

Avoid contact with skin and eyes.[6]

-

Avoid inhalation of vapor or mist.[6]

-

Use in a well-ventilated area.[7]

Storage:

-

Store in a cool, dry, and well-ventilated place.[6]

-

Keep the container tightly closed.[6]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6]

-

Incompatible materials include strong oxidizing agents and strong acids.[6]

Section 5: Accidental Release Measures

In case of a spill, follow these procedures to mitigate exposure and contamination.

Personal Precautions:

-

Use personal protective equipment.[6]

-

Ensure adequate ventilation.[6]

-

Remove all sources of ignition.[6]

-

Evacuate personnel to safe areas.[6]

Environmental Precautions:

-

Do not let the product enter drains.[8]

Methods for Cleaning Up:

-

Absorb with liquid-binding material (e.g., sand, diatomite, universal binders).[8]

-

Dispose of contaminated material as waste according to regulations.[8]

The workflow for spill response is detailed in the diagram below.

Section 6: Stability and Reactivity

Reactivity:

-

No data available.[6]

Chemical Stability:

-

Stable under recommended storage conditions.[6]

Possibility of Hazardous Reactions:

-

No data available.[6]

Conditions to Avoid:

-

Heat, flames, and sparks.[6]

Incompatible Materials:

-

Strong oxidizing agents, Strong acids.[6]

Hazardous Decomposition Products:

-

Under fire conditions, may produce carbon oxides and nitrogen oxides (NOx).[6]

Section 7: Experimental Protocols

The safety data presented in this guide is a summary of findings from various safety data sheets. The detailed experimental protocols for determining these properties (e.g., LD50, flash point determination via Pensky-Martens closed-cup tester) are not provided in the source SDSs. For detailed methodologies, it is recommended to consult specialized toxicology and chemical testing literature. A bacterial reverse mutation assay (Ames test) was conducted in accordance with OECD TG 471, where the compound was found not to be a concern for genotoxicity.[9] Similarly, it was deemed non-clastogenic in an in vitro micronucleus test.[9]

References

- 1. Human Metabolome Database: Showing metabocard for 2-Isopropyl-3-methoxypyrazine (HMDB0040340) [hmdb.ca]

- 2. bean pyrazine, 25773-40-4 [thegoodscentscompany.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 2-Isopropyl-3-methoxypyrazine 25773-40-4 | TCI AMERICA [tcichemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Isopropyl-3-methoxypyrazine - Safety Data Sheet [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. hpc-standards.com [hpc-standards.com]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

A Comprehensive Guide to the Storage and Stability of ¹³C Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical aspects of storing and maintaining the stability of ¹³C labeled internal standards. Adherence to best practices in handling and storage is paramount for ensuring the accuracy and reliability of quantitative analytical data in research and drug development.

Carbon-13 (¹³C) labeled compounds are powerful tools in modern scientific research, serving as non-radioactive, stable isotopic tracers for a wide range of applications, including metabolic pathway elucidation, protein quantification, and drug discovery.[1] The stability of these internal standards is fundamental to the integrity of experimental results, as their primary role is to correct for variability during sample preparation and analysis.[2][3]

Core Principles of Stability and Storage

The key advantage of ¹³C as an isotopic label is its inherent stability; it does not undergo radioactive decay.[1] Consequently, the stability of a ¹³C labeled internal standard is primarily dictated by the chemical properties of the parent molecule itself. The isotopic label does not alter the chemical reactivity or toxicity of the compound.[1] Therefore, the safety and handling precautions required for a ¹³C labeled compound are identical to those for its unlabeled counterpart.[1]

Several factors can influence the chemical stability of these standards over time, including temperature, light, solvent, and potential for microbial contamination. Understanding and controlling these factors are crucial for preserving the integrity of the internal standard.

Factors Influencing the Stability of ¹³C Labeled Internal Standards

The following diagram illustrates the key factors that can impact the chemical stability of ¹³C labeled internal standards.

Caption: Factors Affecting the Stability of ¹³C Internal Standards.

Data on Storage Conditions and Stability

While specific quantitative stability data is highly compound-dependent, the following table summarizes general recommended storage conditions and expected stability considerations for ¹³C labeled internal standards. It is imperative to consult the manufacturer's Certificate of Analysis and Safety Data Sheet (SDS) for compound-specific recommendations.[1]

| Compound Type | Recommended Storage Temperature | Light Sensitivity | Recommended Container | Typical Long-Term Stability (when stored properly) |

| Non-Volatile Solids (Crystalline) | -20°C to -80°C[4] | Store protected from light[4] | Tightly sealed, amber glass vials | High (Years) |

| Non-Volatile Solids (Amorphous) | -80°C[4] | Store protected from light[4] | Tightly sealed, amber glass vials | Moderate to High (Can be less stable than crystalline form) |

| Solutions in Organic Solvents | -20°C to -80°C | Store protected from light | Tightly sealed, amber glass vials with PTFE-lined caps[5] | Solvent-dependent; potential for slow degradation |

| Aqueous Solutions | -20°C to -80°C (to prevent microbial growth)[6] | Store protected from light | Sterile, tightly sealed vials | Prone to microbial degradation if not stored frozen |

| Volatile Compounds | 4°C or as recommended by manufacturer[5] | Store protected from light | Tightly sealed vials with secure closures (e.g., crimp seals)[5] | High risk of concentration changes due to evaporation |

Experimental Protocols for Stability Assessment

To ensure the long-term integrity of ¹³C labeled internal standards, particularly for pivotal studies in drug development, it is advisable to perform stability assessments. The following outlines a general protocol for a long-term stability study.

Protocol: Long-Term Stability of a ¹³C Labeled Internal Standard in Solution

1. Objective: To evaluate the stability of a ¹³C labeled internal standard in a specific solvent under defined storage conditions over an extended period.

2. Materials:

- ¹³C labeled internal standard

- High-purity solvent (e.g., methanol, acetonitrile)

- Calibrated analytical balance

- Volumetric flasks and pipettes

- Amber glass vials with PTFE-lined caps (B75204)

- LC-MS/MS system

3. Experimental Workflow:

The following diagram illustrates the workflow for a long-term stability study.

Caption: Workflow for a Long-Term Stability Study.

4. Procedure:

- Stock Solution Preparation: Accurately weigh the ¹³C labeled internal standard and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).

- Aliquoting: Aliquot the stock solution into a sufficient number of amber glass vials to account for all planned time points, with replicates for each. This avoids repeated freeze-thaw cycles of the main stock.

- Storage: Store the vials at the selected temperature (e.g., -20°C or -80°C), protected from light.

- Time Point Analysis: At each scheduled time point (e.g., 0, 1, 3, 6, 9, 12 months), retrieve a set of vials.

- Sample Preparation for Analysis: Allow the vials to thaw to room temperature. Prepare a series of dilutions from the thawed stock to create a calibration curve.

- LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method.

- Data Evaluation: Compare the measured concentration at each time point to the initial concentration at time zero. A deviation of more than a predefined percentage (e.g., ±10%) may indicate instability.

Best Practices for Handling and Storage

To maximize the shelf-life and ensure the reliability of ¹³C labeled internal standards, the following best practices should be followed:

-

Consult the SDS: Always review the Safety Data Sheet for specific handling and storage instructions for each compound.[1]

-

Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation. It is recommended to aliquot stock solutions into single-use volumes.

-

Use Appropriate Containers: Store standards in tightly sealed, amber glass vials with chemically inert caps (e.g., PTFE-lined) to prevent solvent evaporation, light exposure, and contamination.[5]

-

Proper Labeling: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and storage conditions.

-

Avoid Contamination: Handle all standards in a clean environment to prevent chemical or microbial contamination.[6]

-

Inert Atmosphere: For particularly sensitive compounds, consider storage under an inert atmosphere (e.g., nitrogen or argon).[4]

Conclusion

The chemical stability of ¹³C labeled internal standards is a critical factor in the accuracy and reproducibility of quantitative analytical methods. While the ¹³C isotope itself is stable, the overall molecule is susceptible to degradation depending on its chemical nature and storage conditions. By adhering to the principles of proper storage, handling, and, when necessary, conducting stability studies, researchers can ensure the integrity of their internal standards and the validity of their experimental data.

References

- 1. benchchem.com [benchchem.com]

- 2. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]

- 4. moravek.com [moravek.com]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. documents.manchester.ac.uk [documents.manchester.ac.uk]

Olfactory Threshold of 2-Isopropyl-3-Methoxypyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the olfactory threshold of 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP), a potent aroma compound with significant implications in the food, beverage, and sensory science industries. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological and experimental frameworks.

Quantitative Olfactory Threshold Data

The olfactory detection threshold of 2-isopropyl-3-methoxypyrazine is exceptionally low, varying significantly with the medium in which it is perceived. The following table summarizes the reported olfactory thresholds in different matrices.

| Matrix | Threshold Concentration (ng/L) | Evaluation Method | Reference(s) |

| Air | 0.0005 - 0.001 | Not Specified | [1] |

| Water | 1 - 2 | Sensory Panel | [1] |

| White Wine | |||

| Chardonnay | 0.32 (Orthonasal) | ASTM E679 | [2] |

| Gewürztraminer | 1.56 (Orthonasal), 1.15 (Retronasal) | ASTM E679 | [2] |

| Red Wine | |||

| Red Blend | 1.03 (Orthonasal), 2.29 (Retronasal) | ASTM E679 | [2] |

| Grape Juice | |||

| Concord | 1.11 (Orthonasal), 1.02 (Retronasal) | ASTM E679 | [3] |

| Niagara | 0.74 (Orthonasal), 0.84 (Retronasal) | ASTM E679 | [3] |

Experimental Protocols

The determination of olfactory thresholds for IPMP relies on precise and controlled sensory analysis methodologies. The most cited method is the ASTM E679, an ascending forced-choice method of limits.

Determination of Olfactory Threshold in Liquid (Wine/Juice) - ASTM E679

The ASTM E679 standard practice is a widely used method for determining detection thresholds.[4][5] The following protocol is a generalized representation based on its application in wine and juice studies for IPMP.[2][3]

Objective: To determine the concentration at which a panelist can reliably detect a difference between a sample containing IPMP and a blank sample.

Materials:

-

Base medium (e.g., wine or juice, confirmed to be free of interfering aromas)

-

High-purity 2-isopropyl-3-methoxypyrazine standard

-

Appropriate solvent for stock solution (e.g., ethanol)

-

Precision glassware for serial dilutions

-

Sensory evaluation booths with controlled lighting and air circulation

-

Identical, odor-free sample presentation vessels (e.g., ISO wine glasses) with lids

Procedure:

-

Panelist Selection and Training: A panel of assessors (typically 15-30 individuals) is selected. Panelists are screened for their ability to detect the target compound and trained on the testing procedure.

-

Sample Preparation:

-

A stock solution of IPMP is prepared in a suitable solvent.

-

A series of dilutions is prepared in the base medium, typically in ascending concentration steps with a factor of two or three between steps. The concentration range should span from well below the expected threshold to a level clearly detectable by most panelists.

-

-

Sensory Evaluation:

-

The test is conducted using a triangle test or a 3-alternative forced-choice (3-AFC) design at each concentration step.

-

In a 3-AFC test, each panelist is presented with three samples, two of which are blanks (the base medium) and one contains the IPMP dilution. The order of presentation is randomized for each panelist and each concentration level.

-

Panelists are instructed to identify the "odd" or different sample.

-

The evaluation proceeds from the lowest concentration to the highest. A break is enforced between concentration levels to prevent sensory fatigue.

-

-

Data Analysis:

-

The individual threshold is determined as the geometric mean of the last concentration at which an incorrect response was given and the first concentration at which a correct response was given.

-

The group's Best Estimate Threshold (BET) is calculated as the geometric mean of the individual thresholds.

-

Determination of Olfactory Threshold in Air

While a specific detailed protocol for IPMP in air was not found, a general methodology for determining the odor threshold of volatile compounds in the air involves dynamic olfactometry.

Objective: To determine the concentration of airborne IPMP that is detectable by a sensory panel.

Materials:

-

Olfactometer: A device capable of diluting a known concentration of an odorant with odor-free air at precise ratios.

-

Source of purified, odor-free air.

-

IPMP standard in a suitable volatile solvent or a permeation tube.

-

Sensory panel.

Procedure:

-

Vapor Generation: A known concentration of IPMP vapor is generated.

-

Dilution Series: The olfactometer presents a series of dilutions of the IPMP vapor in an ascending order of concentration.

-

Forced-Choice Presentation: At each dilution step, the panelist is presented with a stream of the diluted odorant and one or more streams of blank (odor-free) air through sniffing ports. The panelist must identify the port with the odor.

-

Threshold Calculation: The threshold is determined based on the concentration at which panelists can reliably detect the odor.

Signaling Pathway of 2-Isopropyl-3-Methoxypyrazine Perception

The perception of IPMP begins with its interaction with a specific olfactory receptor in the nasal epithelium.

Olfactory Receptor for IPMP

Research has identified the human olfactory receptor OR2AG1 as being specifically activated by 2-isopropyl-3-methoxypyrazine.[6] Olfactory receptors are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.

Olfactory Signal Transduction

The binding of IPMP to OR2AG1 initiates a signal transduction cascade, which is a common pathway for many odorants.[3][5][7]

-

Receptor Activation: IPMP binds to and activates the OR2AG1 receptor.

-

G-Protein Coupling: The activated receptor interacts with a specific G-protein, Gαolf.

-

Second Messenger Production: Gαolf activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The opening of CNG channels allows an influx of cations (Na+ and Ca2+), leading to depolarization of the olfactory sensory neuron.

-

Signal Transmission: This depolarization generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed.

Factors Influencing Olfactory Threshold

The perception of IPMP is not static and can be influenced by several factors.

Matrix Composition

The medium in which IPMP is present significantly affects its volatility and interaction with receptors.

-

Wine Style: As shown in the data table, the olfactory threshold for IPMP is different in various types of wine.[2] This is likely due to the varying concentrations of other volatile and non-volatile compounds, such as ethanol, sugars, and phenolic compounds, which can mask or enhance the perception of IPMP.[8]

-

Protein Binding: Proteins in the matrix can bind to aroma compounds, reducing their volatility and thus increasing the detection threshold.[9]

Temperature

Temperature influences the volatility of aroma compounds.

-

Increased Volatility: Higher temperatures generally increase the vapor pressure of volatile compounds like IPMP, leading to a higher concentration in the headspace and potentially a lower detection threshold.[10]

-

Perceptual Effects: The perception of taste and aroma can also be directly affected by temperature, with some sensations being enhanced and others diminished at different temperatures.[10][11]

Individual Genetic Variation

The genetic makeup of an individual can lead to significant differences in odor perception.

-

Olfactory Receptor Genes: Humans have a large family of olfactory receptor genes, and genetic variation within these genes is common.[12][13]

-

OR2AG1 Polymorphisms: Variations or polymorphisms in the gene encoding the OR2AG1 receptor could lead to differences in the receptor's structure and its binding affinity for IPMP. This could explain the observed large variation in individual detection thresholds for this compound.[2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. biorxiv.org [biorxiv.org]

- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 4. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Wine matrix compounds affect perception of wine aromas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of alkyl distribution in pyrazine on pyrazine flavor release in bovine serum albumin solution - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06720E [pubs.rsc.org]

- 10. Heat as a Factor in the Perception of Taste, Smell, and Oral Sensation - Nutritional Needs in Hot Environments - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mccormickfona.com [mccormickfona.com]

- 12. Genetic variation across the human olfactory receptor repertoire alters odor perception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

The Dual Nature of Methoxypyrazines: A Technical Guide to Their Role in Wine Aroma and Off-Flavors

For Immediate Release

This technical guide provides an in-depth exploration of methoxypyrazines (MPs), a class of nitrogen-containing heterocyclic compounds that play a pivotal and often polarizing role in the aroma profile of wine. While capable of contributing desirable herbaceous and complex notes at low concentrations, they are frequently associated with "green" or "vegetal" off-flavors when present in excess. This document, intended for researchers, scientists, and professionals in drug development with an interest in viticulture and oenology, details the biosynthesis, sensory characteristics, and analytical methodologies related to these potent aromatic compounds.

Introduction to Methoxypyrazines in Wine

Methoxypyrazines are naturally occurring compounds found in various plants, including the grapevine (Vitis vinifera)[1][2]. They are particularly significant in Bordeaux grape varieties such as Cabernet Sauvignon, Cabernet Franc, Merlot, and Sauvignon Blanc[3]. The most prominent methoxypyrazines found in wine are 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP)[4][5]. These compounds are characterized by their extremely low sensory detection thresholds, meaning they can be perceived at concentrations in the nanograms per liter (ng/L) range[5].

The sensory perception of methoxypyrazines is highly dependent on their concentration. At or near threshold levels, they can impart desirable aromas of bell pepper, freshly cut grass, or blackcurrant bud, which are considered characteristic and positive attributes in some wines, notably Sauvignon Blanc. However, at higher concentrations, these aromas can become overly dominant, leading to undesirable vegetal notes of canned asparagus, green beans, or cooked bell pepper, often perceived as a sign of underripe grapes[5].

Biosynthesis of Methoxypyrazines in Grapes

The biosynthesis of methoxypyrazines in grapevines is a complex process that is not yet fully elucidated. However, it is understood that the final step involves the O-methylation of a hydroxypyrazine precursor[3][6]. This crucial reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase enzyme, VvOMT3[6][7]. The expression of the gene encoding this enzyme is a key determinant of the methoxypyrazine accumulation in grape berries[6].

The proposed precursors for the alkyl side chains of the most common methoxypyrazines are amino acids. It is hypothesized that leucine (B10760876) is the precursor for IBMP, valine for IPMP, and isoleucine for SBMP[3][8]. The accumulation of methoxypyrazines primarily occurs in the grape berries before veraison (the onset of ripening) and their concentration tends to decrease as the grapes mature.

Viticultural and Oenological Influences

The concentration of methoxypyrazines in the final wine is significantly influenced by a range of viticultural and oenological practices. Understanding and managing these factors is crucial for controlling the aromatic profile of the wine.

Viticultural Factors:

-

Sunlight Exposure: Increased sunlight exposure to the grape bunches is one of the most effective ways to reduce methoxypyrazine concentrations. Light degradation is a key factor in their reduction during ripening[5]. Canopy management techniques such as leaf removal are therefore critical.

-

Temperature: Warmer ripening conditions generally lead to lower levels of methoxypyrazines[4].

-

Grape Maturity: Methoxypyrazine levels naturally decline as grapes ripen. Harvesting at optimal maturity is essential to avoid excessive green characteristics[5].

-

Vine Vigor and Water Status: High vine vigor and excessive water availability can lead to denser canopies, more shading, and consequently, higher methoxypyrazine concentrations.

Oenological Factors:

-

Whole Cluster Fermentation: The inclusion of stems during fermentation can contribute to higher levels of IPMP, which is more abundant in stems than in berries[9].

-

Thermovinification: Heating of the grape must before fermentation has been shown to reduce methoxypyrazine levels.

-

Yeast Strain Selection: While yeast does not directly metabolize methoxypyrazines, certain strains can produce other aromatic compounds that may mask the perception of green aromas[9].

-

Fining Agents: Some fining agents, such as bentonite, have been investigated for their potential to remove methoxypyrazines, although their effectiveness can be limited[10].

Quantitative Data on Methoxypyrazines in Wine

The following tables summarize key quantitative data regarding the sensory thresholds and typical concentrations of the most important methoxypyrazines in wine.

Table 1: Sensory Detection Thresholds of Key Methoxypyrazines

| Methoxypyrazine | Abbreviation | Sensory Descriptors | Detection Threshold in White Wine (ng/L) | Detection Threshold in Red Wine (ng/L) |

| 3-Isobutyl-2-methoxypyrazine | IBMP | Green bell pepper, herbaceous, earthy | 1 | 10-15 |

| 3-Isopropyl-2-methoxypyrazine | IPMP | Asparagus, green pea, earthy | ~2 | ~2 |

| 3-sec-Butyl-2-methoxypyrazine | SBMP | Earthy, green pea | ~1 | Not widely reported |

Source: Data compiled from multiple sources[5][11]. Thresholds can vary depending on the wine matrix and the sensitivity of the taster.

Table 2: Typical Concentration Ranges of Methoxypyrazines in Different Wine Grape Varieties (ng/L)

| Grape Variety | IBMP | IPMP | SBMP |

| Sauvignon Blanc | 5 - 35 | < 10 | < 10 |

| Cabernet Sauvignon | 5 - 30 | < 10 | < 10 |

| Merlot | < 15 | < 5 | < 5 |

| Cabernet Franc | 10 - 40 | < 10 | < 10 |

Source: Data compiled from multiple sources[4][5][12]. Concentrations are highly dependent on viticultural practices, climate, and vintage.

Experimental Protocol for Methoxypyrazine Analysis

The quantification of methoxypyrazines in grapes and wine at trace levels requires sensitive and specific analytical methods. The most common technique is gas chromatography-mass spectrometry (GC-MS), often preceded by a sample preparation step to extract and concentrate the analytes. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free extraction method.

Protocol: Analysis of Methoxypyrazines in Wine by HS-SPME-GC-MS

-

Sample Preparation:

-

Pipette 5-10 mL of wine into a 20 mL headspace vial.

-

Add a known amount of a deuterated internal standard (e.g., d3-IBMP) to each sample for accurate quantification.

-

Add sodium chloride (e.g., 1-2 g) to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

-

Seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

-

-

HS-SPME Extraction:

-

Place the vial in a temperature-controlled autosampler tray (e.g., at 40-60°C).

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30-60 minutes) with agitation to facilitate the adsorption of methoxypyrazines onto the fiber coating.

-

-

GC-MS Analysis:

-

After extraction, the SPME fiber is automatically inserted into the heated injection port of the gas chromatograph (e.g., at 250°C) for thermal desorption of the analytes.

-

The desorbed compounds are separated on a capillary column (e.g., DB-WAX or equivalent). A typical temperature program starts at a low temperature (e.g., 40°C) and ramps up to a high temperature (e.g., 240°C) to elute the compounds based on their boiling points and polarity.

-

The separated compounds are detected by a mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity and selectivity. Specific ions for each target methoxypyrazine and the internal standard are monitored.

-

-

Quantification:

-

A calibration curve is constructed using standard solutions of methoxypyrazines at different concentrations.

-

The concentration of each methoxypyrazine in the wine sample is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard, and by interpolating from the calibration curve.

-

References

- 1. researchgate.net [researchgate.net]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. Methoxypyrazines biosynthesis and metabolism in grape: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tdx.cat [tdx.cat]

- 6. A methyltransferase essential for the methoxypyrazine-derived flavour of wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Item - Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography - RMIT University - Figshare [research-repository.rmit.edu.au]

- 10. brocku.scholaris.ca [brocku.scholaris.ca]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biosynthesis of 3-Alkyl-2-Methoxypyrazines in Grapes

Abstract: 3-Alkyl-2-methoxypyrazines (MPs) are a class of nitrogen-containing heterocyclic compounds that are potent aroma contributors in many plant species, including Vitis vinifera (grapevines). In wine, they are responsible for characteristic "green" or "herbaceous" aromas, such as bell pepper, asparagus, and earthy notes.[1][2][3] While low concentrations can contribute to the varietal character of wines like Sauvignon blanc and Cabernet Sauvignon, excessive levels are often considered a sign of unripe fruit and are generally undesirable.[4][5] This guide provides a comprehensive overview of the current understanding of MP biosynthesis in grapes, detailing the proposed pathways, key enzymatic players, genetic regulation, and the significant influence of environmental and viticultural factors. It also presents quantitative data and key experimental methodologies for researchers in the field.

The Biosynthetic Pathway of 3-Alkyl-2-Methoxypyrazines

The complete biosynthetic pathway for MPs in grapes has not been fully elucidated, but significant progress has been made in identifying the precursors and the final enzymatic step.[5][6] The primary MPs found in grapes are 3-isobutyl-2-methoxypyrazine (IBMP), 3-sec-butyl-2-methoxypyrazine (SBMP), and 3-isopropyl-2-methoxypyrazine (IPMP).[2]

It is widely proposed that the biosynthesis begins with branched-chain amino acids. Leucine is the precursor to IBMP, isoleucine to SBMP, and valine to IPMP.[1][7][8] One hypothesized pathway involves the reaction of an amino acid with glyoxal (B1671930) to form a 3-alkyl-2-hydroxypyrazine (HP) intermediate.[1][2] This non-volatile precursor is then methylated in the final step to produce the volatile MP.[1][6][9]

The crucial final step is the O-methylation of the 3-alkyl-2-hydroxypyrazine precursor, catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) enzyme.[8][9][10] This reaction transfers a methyl group from SAM to the hydroxyl group of the HP, forming the corresponding methoxypyrazine and S-adenosylhomocysteine.[9]

Caption: Proposed biosynthetic pathway of 3-alkyl-2-methoxypyrazines from amino acid precursors.

Key Enzymes and Genetic Regulation

The O-methyltransferases (OMTs) are the key enzymes responsible for the final, rate-limiting step in MP biosynthesis.[5] In Vitis vinifera, several OMT-encoding genes have been identified, with VvOMT1, VvOMT2, and VvOMT3 being the most studied in relation to MP synthesis.[6][11][12]

-

VvOMT1 and VvOMT2 : These genes were isolated from Cabernet Sauvignon and were shown to encode enzymes capable of methylating hydroxypyrazine precursors.[6][13][14] Recombinant VvOMT1 shows higher activity with isobutyl hydroxypyrazine (the precursor to IBMP), while VvOMT2 has a preference for isopropyl hydroxypyrazine (the precursor to IPMP).[6]

-

VvOMT3 : This gene has been identified as essential for the biosynthesis of IBMP.[9] Its expression in developing grape berries often correlates with the period of MP accumulation.[4]

The expression of these genes is highly regulated by developmental stage and environmental cues. Gene expression typically increases between fruit set and veraison (the onset of ripening), coinciding with the peak of MP accumulation, and then declines post-veraison.[4]

Quantitative Data on Methoxypyrazine Concentrations

MP concentrations are measured in nanograms per liter (ng/L) or nanograms per kilogram (ng/kg) and are known for their extremely low sensory detection thresholds, which can be as low as 1-2 ng/L in water.[4][12] Concentrations vary significantly based on grape variety, tissue, maturity, and growing conditions.

Table 1: Typical Concentration Ranges of Major MPs in Grapes and Wine

| Compound | Typical Concentration in Grapes (ng/L or ng/kg) | Sensory Threshold in Wine (ng/L) | Common Aroma Descriptors |

|---|---|---|---|

| IBMP (3-isobutyl-2-methoxypyrazine) | Up to 307 ng/L | 5 - 16[4] | Green bell pepper, gooseberry, herbaceous[15] |

| IPMP (3-isopropyl-2-methoxypyrazine) | Up to 48.7 ng/L | 0.3 - 2[4] | Green pea, asparagus, earthy[15] |

| SBMP (3-sec-butyl-2-methoxypyrazine) | < 11.2 ng/L | 1 - 2 (in water)[4] | Green pea, bell pepper[2] |

Table 2: Distribution of IBMP in Grapevine Tissues Data synthesized from multiple sources indicating relative distribution.

| Tissue | Approximate Percentage of Total IBMP |

|---|---|

| Stems (Rachis) | ~79%[4] |

| Berry Skins | ~72% (of berry total)[4] |

| Seeds | ~24% (of berry total)[4] |

| Pulp | ~4% (of berry total)[4] |

Environmental and Viticultural Influences

MP biosynthesis and accumulation are not static; they are heavily influenced by a range of external factors. Managing these factors is the primary strategy for controlling "green" characteristics in wine.

-

Sunlight Exposure: This is the most critical factor. Increased sunlight exposure on the grape clusters, particularly before veraison, significantly reduces MP accumulation.[5][11] This is achieved in vineyards through practices like leaf removal and canopy management.[11][16] Light is thought to both suppress the biosynthesis and potentially promote the photodegradation of MPs.[5]

-

Temperature: Cool ripening conditions are strongly associated with higher MP levels at harvest.[4] Warmer temperatures, especially days exceeding 30°C, lead to lower final MP concentrations.[4] This suggests that temperature plays a key role in the degradation or metabolism of MPs during ripening.

-

Vine Water Status: Excessive irrigation or high rainfall can lead to vigorous vine growth, which in turn increases shading of the fruit zone and results in higher MP concentrations.[4] Deficit irrigation can be a tool to control vine vigor and lower MP levels.[4]

Caption: Key environmental factors that lead to the reduction of methoxypyrazines in grapes.

Key Experimental Protocols

Accurate quantification and study of MPs require precise analytical methods due to their low concentrations.

This is a standard method for analyzing volatile compounds like MPs.

-

Sample Preparation: A known mass of grape berries (e.g., 20 berries) is homogenized at low temperature (e.g., 4°C) to prevent volatile loss.[17]

-

Internal Standard: A deuterated internal standard, such as d3-IBMP, is added to the homogenate for accurate quantification.[17]

-

Extraction (HS-SPME): The sample vial is gently heated (e.g., 40-60°C) for a set time (e.g., 30 minutes) to allow volatiles to enter the headspace. A Solid Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace to adsorb the analytes.

-

Analysis (GC-MS): The SPME fiber is injected into a Gas Chromatograph (GC), where the adsorbed compounds are thermally desorbed. The compounds are separated on a capillary column and then detected by a Mass Spectrometer (MS), often operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity.[17]

-

Quantification: The concentration of the target MP is calculated by comparing its peak area to that of the known concentration of the internal standard.

Caption: Standard workflow for the quantitative analysis of methoxypyrazines in grape samples.

These experiments are used to confirm biosynthetic pathways.

-

Precursor Selection: A stable isotope-labeled potential precursor (e.g., ¹³C-leucine or a labeled hydroxypyrazine intermediate) is synthesized or obtained.

-

Application: The labeled precursor is introduced into grape clusters in situ, often via infusion into the peduncle or by soaking the entire cluster.

-

Incubation: The clusters are allowed to metabolize the precursor over a period of time (hours to days) under controlled conditions.

-

Analysis: Grapes are harvested at various time points, and MPs are extracted as described in Protocol 1.

-

Detection: The mass spectrometer is used to detect the incorporation of the stable isotope label into the final MP product, confirming its role as a precursor in the pathway.

Conclusion and Future Directions

The biosynthesis of 3-alkyl-2-methoxypyrazines in grapes is a complex process originating from amino acid precursors and culminating in an O-methylation step catalyzed by VvOMT enzymes. The accumulation of these potent aroma compounds is profoundly influenced by light and temperature, providing viticulturists with clear strategies for managing their levels through canopy management and site selection. While the final enzymatic step is well-characterized, the intermediate steps of the pathway remain largely hypothetical. Future research, likely involving advanced metabolomics and gene-editing techniques, will be crucial to fully elucidate the entire biosynthetic cascade. A deeper understanding of the transcriptional regulation of VvOMT genes in response to environmental cues will further empower the wine industry to control the sensory profile of wines with precision.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Prevalence and Management of Alkyl-Methoxypyrazines in a Changing Climate: Viticultural and Oenological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two O-methyltransferases involved in the biosynthesis of methoxypyrazines: grape-derived aroma compounds important to wine flavour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. flex.flinders.edu.au [flex.flinders.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Biosynthesis of methoxypyrazines: elucidating the structural/functional relationship of two Vitis viniferaO-methyltransferases capable of catalyzing the putative final step of the biosynthesis of 3-alkyl-2-methoxypyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. gravitywinehouse.com [gravitywinehouse.com]

- 16. Methoxypyrazine Accumulation and O-Methyltransferase Gene Expression in Sauvignon blanc Grapes: The Role of Leaf Removal, Light Exposure, and Berry Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of 2-isopropyl-3-methoxypyrazine in Wine using a Stable Isotope Dilution Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction